molecular formula C14H24O B034860 1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- CAS No. 103614-86-4

1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-

Cat. No. B034860
CAS No.: 103614-86-4
M. Wt: 208.34 g/mol
InChI Key: OEBIUKPSCOVDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04671798

Procedure details

6,6-Dimethyl-cyclohex-2-en-1-one, used as starting material in the above described process, can be prepared starting from isopropyl-methyl ketone and acrolein according to a condensation reaction in the presence of an acidic dehydrating agent as indicated hereinbelow: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[C:7](=[O:8])[CH:6]=[CH:5][CH2:4][CH2:3]1.[CH:10]([C:13]([CH3:15])=O)([CH3:12])[CH3:11].[CH:16](C=C)=O>>[CH3:1][C:2]1([CH3:9])[CH2:3][CH2:4][CH:5]2[CH:6]([CH:15]([CH3:16])[CH:13]=[C:10]([CH3:12])[CH2:11]2)[CH:7]1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC=CC1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(=O)C
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
Smiles
CC1(C(C2C(C=C(CC2CC1)C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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